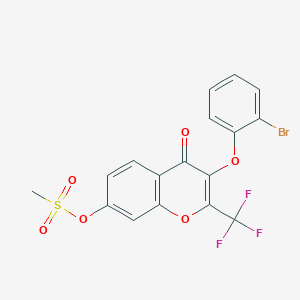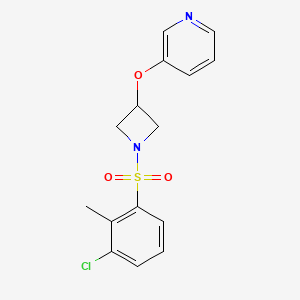![molecular formula C23H22N2O3 B2891644 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946317-91-5](/img/structure/B2891644.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, benzamide derivatives bearing heterocyclic furan and piperazine ring have been synthesized and evaluated for enzyme inhibition and hemolytic activity .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a tetrahydroquinoline (a heterocyclic compound consisting of a quinoline with four added hydrogen atoms), and a dimethylbenzamide (a benzamide derivative with two methyl groups attached to the nitrogen atom) .Applications De Recherche Scientifique
Therapeutic Potential
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide derivatives have shown significant therapeutic potential. For example, derivatives like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, showcasing their diverse applicability in medicinal chemistry (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antihypertensive Properties
Derivatives of this compound have been identified with high affinity for alpha 1-adrenoceptors and demonstrated antihypertensive activity. For example, 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a potent member in this category, indicating its potential use in the treatment of hypertension (Campbell, Hardstone, & Palmer, 1988).
Antimicrobial and Antituberculosis Activity
Compounds like N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives synthesized from this chemical structure have shown promising in vitro anti-tuberculosis activities. This suggests their potential as therapeutic agents in the treatment of tuberculosis (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Anticancer Properties
The tetrahydroisoquinoline moiety, a component of this compound, has been explored in the synthesis of new anticancer drugs. Derivatives maintaining the tetrahydroisoquinoline structure have been evaluated for their anticancer activity, indicating their potential in developing novel cancer therapies (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis and Drug Development
The compound and its derivatives have been utilized in various chemical synthesis processes. For instance, novel methods have been developed for constructing derivatives like isoquinolinone and isoindoline, which are integral in drug discovery and development (Zhou, Ni, Mei, Han, & Pan, 2015).
Mécanisme D'action
Target of Action
Furan derivatives have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Furan derivatives have been known to undergo various chemical reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . These reactions can influence the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .
Result of Action
Given the wide range of biological activities associated with furan derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with target proteins or enzymes .
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCREHJQUJHSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

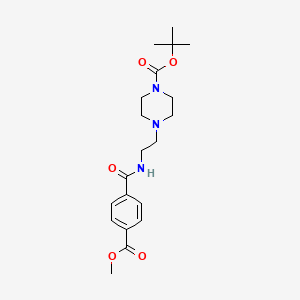
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)
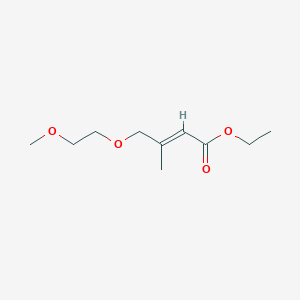
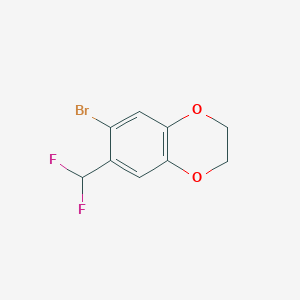
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
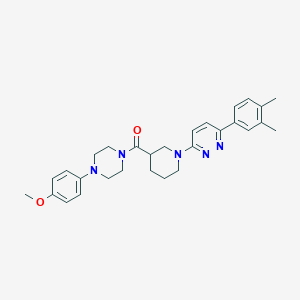
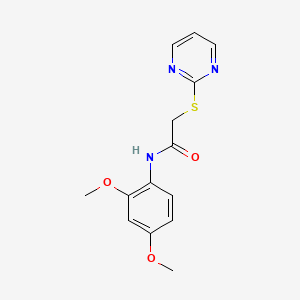
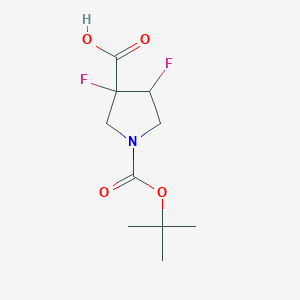
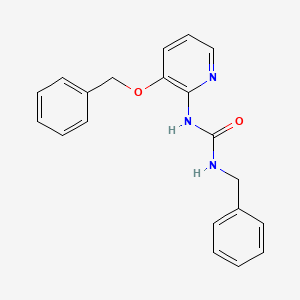
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)
